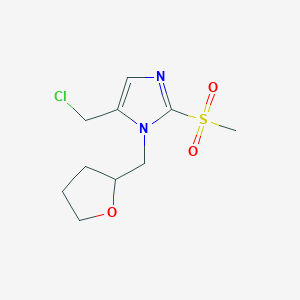

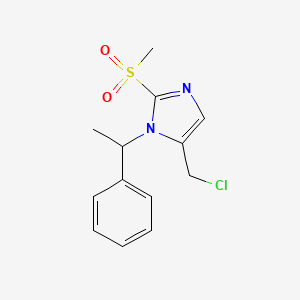

![molecular formula C9H17N3O3S B6339994 {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221343-01-6](/img/structure/B6339994.png)

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMAEMA is a tertiary amine methacrylate, which is used in a variety of applications, often involving the synthesis of block copolymers . It is a clear, colorless to pale yellow liquid .

Synthesis Analysis

DMAEMA is synthesized by group transfer polymerization, followed by the modification of its tertiary amine groups . The copolymerization of DMAEMA with other monomers has been studied, and it was found that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of DMAEMA includes a methacrylate group and a dimethylamino group . The molecular weight of DMAEMA is 157.2102 .Chemical Reactions Analysis

The radical copolymerizations of DMAEMA with other monomers in certain conditions have been shown to have a peculiar nature . The differences in the behavior of systems involving amine monomers are related to the ability of DMAEMA to form assemblies with different reactivity due to the hydrogen bonding .科学的研究の応用

Drug and Gene Delivery Systems

This compound is used in the creation of amphiphilic block copolymers . These copolymers can self-assemble in aqueous media into nanosized micelles, which can be loaded with drugs . They can also form micelleplexes through electrostatic interactions with DNA . This makes them suitable for simultaneous DNA and drug codelivery .

Nanoreactors

The amphiphilic block copolymers formed using this compound can also serve as nanoreactors . These polymersomes have dual stimulus–response (i.e., pH and temperature), making them a potential platform for gene delivery and nanoreactors .

Theranostics

Polymersomes, which can be formed using this compound, are being studied for their potential applications in theranostics . This involves the use of therapeutic and diagnostic procedures for various diseases .

Artificial Organelles

The polymersomes formed using this compound can also be used to create artificial organelles . These can mimic the function of natural organelles, providing a new approach to treat diseases .

Flocculation for Water and Waste Water Treatment

Block copolymers containing this compound have potential applications in flocculation for water and waste water treatment . They can help in the aggregation of particles, making them easier to remove .

Adhesives and Emulsion and Dispersion Stabilizers

These block copolymers can also be used as adhesives , and as emulsion and dispersion stabilizers . They can help in maintaining the stability of mixtures, preventing them from separating .

作用機序

特性

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3S/c1-11(2)4-5-12-8(7-13)6-10-9(12)16(3,14)15/h6,13H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJWSYGFFXYSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=CN=C1S(=O)(=O)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

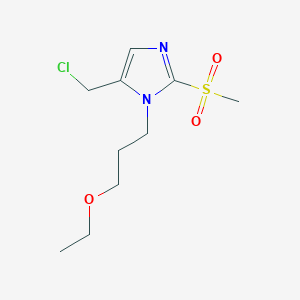

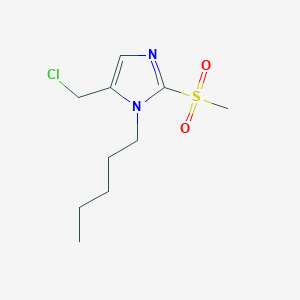

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

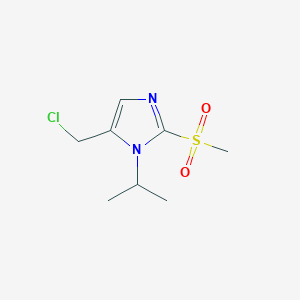

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)

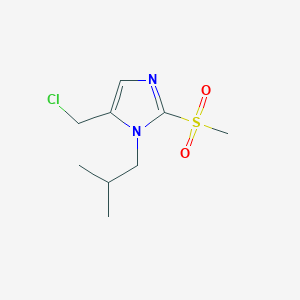

![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)

![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)

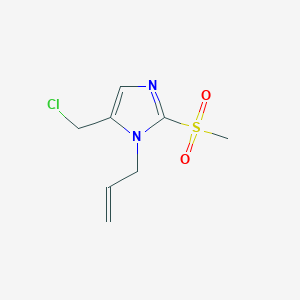

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

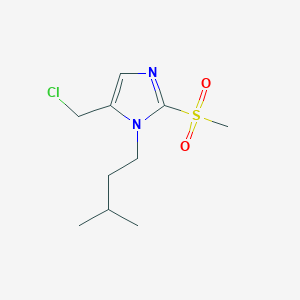

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)